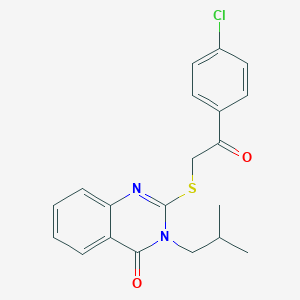

2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Description

Historical Context and Discovery in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early nineteenth century, marking a foundational period that would eventually lead to the sophisticated compounds exemplified by this compound. The historical trajectory of heterocyclic chemistry began in 1818 when Brugnatelli successfully separated alloxan from uric acid, establishing the first recognized heterocyclic compound containing nitrogen atoms within a cyclic structure. This pioneering work laid the groundwork for understanding nitrogen-containing heterocycles, which would later encompass the quinazolinone family. The systematic study of quinazoline derivatives emerged significantly later, with the quinazoline name being proposed in 1887 by Widdege, who observed its isomeric relationship with cinnoline and quinoxaline compounds. The numbering system for quinazoline rings was subsequently established in 1889 by Paal and Bush, providing the structural framework that modern chemists use to describe complex derivatives like this compound.

The evolution of heterocyclic chemistry accelerated throughout the twentieth century as synthetic methodologies became more sophisticated. The recognition that heterocyclic compounds constitute approximately half of all known chemical compounds by the end of the second millennium underscores their fundamental importance in organic chemistry. Quinazolinones specifically gained prominence as researchers discovered their presence in naturally occurring alkaloids and their potential for modification to produce compounds with enhanced biological properties. The development of synthetic routes for quinazolinone derivatives, including the classical Griess synthesis from 1989 and the Niementowski synthesis, provided the methodological foundation for creating complex substituted derivatives. These synthetic advances enabled the preparation of compounds featuring multiple substituents, such as the sulfanyl and chlorophenyl groups present in this compound.

The nomenclature system developed by Hantzsch in 1887 and independently by Widman in 1888 for naming five- and six-membered rings containing nitrogen established the systematic approach used to describe the structural complexity of modern quinazolinone derivatives. This system, now known as the Hantzsch-Widman system, forms the basis of current International Union of Pure and Applied Chemistry nomenclature rules and enables precise communication about complex structures like this compound. The compound's systematic name reflects the integration of multiple functional groups within a single molecular framework, demonstrating the sophisticated level of structural complexity achievable through modern synthetic organic chemistry. The historical development of heterocyclic chemistry provided the theoretical and practical foundation necessary for understanding and synthesizing such intricate molecular architectures.

Structural Classification Within the Quinazolinone Family

This compound belongs to the 4(3H)-quinazolinone structural class, which represents one of the two possible isomeric forms of quinazolinone compounds. The quinazolinone family consists of heterocyclic compounds featuring a quinazoline core with a carbonyl group integrated into the carbon-nitrogen ring system, with the 4-isomer being significantly more prevalent than the 2-quinazolinone variant. The structural framework of this compound demonstrates the characteristic fusion of a benzene ring with a pyrimidine ring, creating the fundamental quinazoline system that serves as the foundation for all quinazolinone derivatives. The presence of the carbonyl group at position 4 establishes this compound within the 4(3H)-quinazolinone classification, which represents the most extensively studied and pharmaceutically relevant subclass of quinazolinone compounds.

The molecular architecture of this compound exhibits multiple layers of structural complexity beyond the basic quinazolinone framework. The compound features substitution at position 2 with a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group and substitution at position 3 with an isobutyl group, creating a tri-substituted quinazolinone derivative. This substitution pattern places the compound within the category of highly functionalized quinazolinone derivatives, which have become increasingly important in medicinal chemistry applications. The International Union of Pure and Applied Chemistry name 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-isobutyl-4(3H)-quinazolinone precisely describes the structural arrangement and confirms the compound's classification within the quinazolinone family.

Structure-activity relationship studies of quinazolinone compounds have revealed that positions 2, 6, and 8 of the ring system are particularly significant for determining pharmacological activities. The substitution pattern observed in this compound strategically utilizes position 2 for the incorporation of the sulfanyl-linked chlorophenyl substituent, while position 3 accommodates the isobutyl group. This specific arrangement of substituents creates unique physicochemical properties that distinguish this compound from simpler quinazolinone derivatives. Research has demonstrated that the addition of different heterocyclic moieties at position 3 can significantly enhance biological activity, supporting the strategic placement of the isobutyl substituent in this molecular design.

The chemical classification of this compound extends beyond simple quinazolinone categorization to include recognition as a thioether derivative due to the presence of the sulfanyl linkage. Recent studies of quinazoline thioether derivatives incorporating various substituents have demonstrated their potential as antimicrobial agents, with specific structural modifications affecting their biological properties. The integration of the 4-chlorophenyl group through the oxoethyl linkage creates additional classification possibilities, as chlorophenyl-substituted quinazolinones have shown distinct pharmacological profiles compared to their unsubstituted counterparts. The molecular weight of 386.9 grams per mole positions this compound within the range typical for drug-like quinazolinone derivatives, which often exhibit molecular weights between 250 and 500 grams per mole.

Significance of Sulfanyl and 4-Chlorophenyl Substituents

The sulfanyl substituent in this compound represents a critical structural feature that significantly influences the compound's chemical and biological properties. Sulfanyl groups, also known as thiol or mercapto groups, introduce unique reactivity patterns and physicochemical characteristics that distinguish sulfur-containing quinazolinone derivatives from their oxygen or nitrogen analogs. The incorporation of sulfur into heterocyclic frameworks often enhances metabolic stability compared to oxygen-containing analogs, as sulfur-carbon bonds typically exhibit greater resistance to enzymatic hydrolysis. Research on related quinazolinone derivatives has demonstrated that thioether linkages can improve the pharmacokinetic properties of compounds while maintaining or enhancing their biological activities. The specific positioning of the sulfanyl group at position 2 of the quinazolinone ring creates opportunities for additional intermolecular interactions through sulfur's unique electronic properties.

The 4-chlorophenyl substituent contributes substantially to the overall molecular architecture and biological profile of this compound. Chlorine substitution on aromatic rings typically enhances electrophilicity and can improve receptor binding affinity through halogen bonding interactions. Studies of 4-(4-chlorophenyl)pyrimidinium derivatives have shown that chlorophenyl groups can stabilize molecular conformations and influence the overall stability of heterocyclic compounds. The electron-withdrawing nature of the chlorine atom affects the electronic distribution within the phenyl ring, potentially enhancing the compound's ability to participate in specific molecular interactions. Research on quinazolinone derivatives has indicated that halogen substitution, particularly chlorine, can significantly modify biological activity profiles and improve selectivity for specific molecular targets.

The combined presence of both sulfanyl and 4-chlorophenyl substituents creates synergistic effects that enhance the overall molecular properties of this quinazolinone derivative. The oxoethyl linker connecting the sulfanyl group to the 4-chlorophenyl moiety provides conformational flexibility while maintaining the electronic communication between these functional groups. This structural arrangement allows for optimal spatial positioning of the chlorophenyl group relative to the quinazolinone core, potentially enabling enhanced binding interactions with biological targets. Studies of similar quinazolinone derivatives have demonstrated that the combination of electron-withdrawing substituents with sulfur-containing linkages can produce compounds with improved stability and enhanced biological activity compared to simpler derivatives.

The structural significance of these substituents extends to their influence on the compound's physical and chemical properties. The presence of the sulfanyl group increases the compound's lipophilicity, which can facilitate membrane penetration and improve bioavailability. The 4-chlorophenyl substituent contributes to the overall molecular volume and provides additional sites for intermolecular interactions. Together, these substituents create a molecular architecture that balances hydrophobic and polar characteristics, resulting in properties suitable for various applications in chemical and biological research. The specific arrangement of these functional groups in this compound represents an optimized design that leverages the unique properties of both sulfur and halogen substituents within the quinazolinone framework.

Table 1: Structural and Physical Properties of this compound

Table 2: Comparative Analysis of Related Quinazolinone Derivatives

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGYPPPTTGUXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255865-16-8 | |

| Record name | 2-((2-(4-CHLOROPHENYL)-2-OXOETHYL)THIO)-3-ISOBUTYL-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antioxidant Activity

- Anticancer Activity

- Antimicrobial Activity

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of quinazolinone derivatives, including our compound. The antioxidant activity was assessed using various assays such as DPPH, ABTS, and CUPRAC. The results indicated that compounds with specific substituents exhibited significant antioxidant activity.

Research Findings

- Structure–Activity Relationship : The presence of hydroxyl groups and ethylene linkers significantly enhances antioxidant activity. Compounds with two hydroxyl groups in ortho positions showed improved metal-chelating properties, which correlate with enhanced antioxidant effects .

- Evaluation Methods : The CUPRAC assay demonstrated higher sensitivity compared to DPPH and ABTS assays, making it a preferred method for evaluating antioxidant capacity .

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer potential. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Testing : In vitro studies revealed that the compound exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values were reported as follows:

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cell lines .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been explored, revealing efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 mm to 15 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .

- Minimum Inhibitory Concentration (MIC) : MIC values for the compound were determined to be between 65 mg/mL to 80 mg/mL against tested bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | CUPRAC | High sensitivity; effective with hydroxyl substitutions |

| Anticancer | MTT Assay | IC50 values: PC3 (10 µM), MCF-7 (10 µM), HT-29 (12 µM) |

| Antimicrobial | Agar Diffusion | Inhibition zones: 10 mm - 15 mm; MIC: 65 mg/mL - 80 mg/mL |

Scientific Research Applications

Antitumor Activity

Research has indicated that quinazolinone derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's structural features allow it to interact effectively with cancer cell lines, demonstrating potential as an anticancer agent .

Antimicrobial Properties

Another promising application of this compound lies in its antimicrobial properties. Quinazolinone derivatives have been reported to possess activity against various bacterial strains, making them candidates for developing new antibiotics. The specific interactions of the sulfanyl group with microbial enzymes may enhance its efficacy in combating resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has also been documented. Compounds similar to 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone have shown effectiveness in reducing inflammation in preclinical models. This suggests that further exploration of this compound could lead to new treatments for inflammatory diseases .

Neurological Applications

Given the structural similarities to other biologically active compounds, there is potential for this quinazolinone derivative to act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Antitumor Efficacy

A study demonstrated that derivatives of quinazolinones significantly inhibited the growth of various tumor cell lines. Among these, one derivative exhibited IC50 values indicating potent antitumor activity against human myelogenous leukemia cells (K562). The specific mechanisms involved were linked to the compound's ability to disrupt cellular processes critical for tumor growth .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, several quinazolinone derivatives were tested against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting that similar modifications could be explored for this compound to improve its efficacy against pathogens .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

*Estimated based on structural similarity.

Key Observations :

- Isobutyl vs. Ethyl : The isobutyl group in the target compound increases molecular weight by ~58 g/mol compared to the ethyl analog, enhancing membrane permeability but possibly reducing solubility .

- Aryl vs. Alkyl : Aryl substituents (e.g., 4-methoxyphenyl) introduce planar structures for target binding but may reduce metabolic stability compared to alkyl groups .

Modifications in the 2-Substituent

Key Observations :

Preparation Methods

Niementowski Cyclization

Anthranilic acid derivatives react with amides under thermal conditions to form 4(3H)-quinazolinones. For this compound, N -acetylanthranilic acid is condensed with formamide or isobutylamine at 120–130°C, yielding 3-isobutyl-4(3H)-quinazolinone as an intermediate.

Key conditions :

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction time. A mixture of o-aminobenzamide and isobutyl aldehyde in acetic acid, with KMnO₄ as an oxidant, undergoes cyclization under microwave conditions (300 W, 120°C, 15 min).

Advantages :

Integrated Synthetic Routes

Three-Step Protocol (Adapted from )

-

Cyclization : Anthranilic acid reacts with triethyl orthoacetate to form 2-methyl-4(3H)-quinazolinone.

-

Alkylation : The 2-methyl intermediate is treated with isobutyl bromide in DMF/NaH to introduce the isobutyl group.

-

Thioether Formation : Reaction with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions.

Table 1 : Comparison of Integrated Methods

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Triethyl orthoacetate, 100°C, 4 h | 82 |

| Alkylation | Isobutyl bromide, DMF, NaH, 60°C, 6 h | 78 |

| Thioether Addition | K₂CO₃, acetone, reflux, 12 h | 80 |

Critical Analysis of Methodologies

Table 2 : Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Niementowski | High yield, simple setup | Long reaction time, excess reagents |

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment required |

| Ru-Catalyzed | Atom-economical, no byproducts | Costly catalysts, moderate yields |

| Aqueous-Mediated | Environmentally benign | Limited substrate scope |

Scalability and Industrial Considerations

Large-scale synthesis requires optimizing cost and purity:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone?

Methodological Answer: The synthesis involves nucleophilic substitution at the 2-position of the quinazolinone core. Key steps include:

- Reacting 3-isobutyl-4(3H)-quinazolinone with 2-(4-chlorophenyl)-2-oxoethylsulfanyl groups via alkylation or thiolation.

- Using alkyl/aryl halides (e.g., chloroacetyl derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate substitution .

- Controlling regioselectivity by optimizing solvent polarity and temperature; higher polarity solvents favor 2-position substitution over the 3-position .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via NMR and LC-MS.

Q. How can the molecular structure of this compound be elucidated using crystallographic techniques?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation of a saturated solution in methanol/chloroform. Use SHELXL for refinement, focusing on bond lengths (e.g., S–C bond ~1.81 Å) and torsional angles to confirm the sulfanyl-ethyl linkage .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to validate crystal packing .

- Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G**) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Substituent variation: Synthesize analogs with modified isobutyl (e.g., cyclopentyl) or sulfanyl-ethyl groups (e.g., aryl vs. alkyl) to assess impact on bioactivity .

- In vitro assays: Test derivatives against kinase targets (e.g., p38 MAPK) using fluorescence polarization assays. IC₅₀ values <50 µM suggest therapeutic potential .

- Thermodynamic solubility studies: Use shake-flask method (pH 7.4 PBS) to correlate lipophilicity (logP) with membrane permeability .

Q. What computational approaches are effective in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with p38 MAPK (PDB: 1OUK). Focus on hydrogen bonding with Glu71 and hydrophobic contacts with Leu74 .

- MD simulations (GROMACS): Run 100-ns trajectories to assess stability of the quinazolinone core in the ATP-binding pocket .

- Free-energy perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., chloro → fluoro) to prioritize synthetic targets .

Q. How can discrepancies between crystallographic data and computational molecular modeling results be resolved?

Methodological Answer:

- Data validation: Re-refine XRD data with SHELXL using restraints for disordered regions (e.g., isobutyl group) .

- DFT optimization: Compare torsional angles (e.g., C4–S–C–C dihedral) between SC-XRD and gas-phase DFT models. Deviations >5° suggest crystal packing effects .

- Electron density maps: Analyze residual peaks (>0.3 eÅ⁻³) to identify unresolved solvent molecules or disorder .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

Methodological Answer:

- Assay standardization: Replicate experiments using identical cell lines (e.g., HEK293) and ATP concentrations (1 mM) to minimize variability .

- Meta-analysis: Compare IC₅₀ values from fluorescence polarization (e.g., 36.6 µM) vs. radiometric assays. Normalize data using Z-score transformation to identify outliers .

- Off-target screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity with unrelated kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.